Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate
Description
Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate is a carbamate derivative characterized by a cyclopropylcarbamoyl group attached to a branched 2-methylpropyl chain, which is further linked to a benzyl carbamate moiety. This compound is structurally designed to integrate both carbamate and cyclopropane functionalities, which are known to influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJOCJBVEJLKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate involves several steps. One common method includes the reaction of benzyl chloroformate with a suitable amine under controlled conditions . The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: This compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as a protecting group for amines in peptide synthesis, where it is installed and removed under mild conditions . The compound’s effects on cell function and signaling pathways are also being studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues with Cyclopropane Modifications
- Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate (): Replaces the cyclopropylcarbamoyl group with a hydroxymethylcyclopropyl unit. However, the absence of the carbamoyl group reduces its capacity for hydrogen bonding with enzymatic targets .
Benzyl N-[1-(5-Chloropyrimidin-2-yl)cyclopropyl]carbamate () :
Features a chloropyrimidine substituent on the cyclopropane ring. The aromatic heterocycle enhances π-π stacking interactions, making this compound more suited for targeting nucleotide-binding domains (e.g., kinases) compared to the carbamoyl-focused target compound .
Carbamate Derivatives with Varied Substituents
- Benzyl N-[(1S)-1-(Hydroxymethyl)-3-(1-Methylcyclopropyl)propyl]carbamate (): Incorporates a hydroxymethyl group and a methylcyclopropyl moiety.
- Benzyl (S)-(1-Hydroxy-3-methylbutan-2-yl)carbamate (): A valinol-derived carbamate with a hydroxyl group.
Comparative Data Table
Biological Activity
Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.
This compound has a complex structure characterized by the presence of a benzyl group, a cyclopropyl moiety, and a carbamate functional group. Its molecular formula is , and it exhibits properties typical of carbamate derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate enzyme activities and influence signaling pathways critical for various cellular functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival, particularly in cancer cells. This inhibition could lead to reduced tumor growth and metastasis.
- Cell Signaling Modulation : The compound may affect pathways such as the MAPK/ERK pathway, which plays a significant role in cell division and differentiation.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancer types.
In Vivo Studies
Animal model studies have been conducted to assess the therapeutic potential of this compound:
- Model Used : Xenograft models where human tumors are implanted in immunocompromised mice.
- Results : Treatment with this compound resulted in significant tumor size reduction compared to control groups, suggesting effective anti-tumor activity.
Case Studies
Several research studies have documented the effects of this compound:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the anti-proliferative effects on MCF-7 cells.
- Findings : The compound induced apoptosis in MCF-7 cells, confirmed by increased caspase-3 activity and PARP cleavage.
-
Study on Lung Cancer Models :
- Objective : Assess efficacy in A549 xenograft models.
- Findings : Mice treated with the compound showed a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is important to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Moderate cytotoxicity | Similar mechanism but less potent |
| Compound B | Structure B | High anti-inflammatory | Different target pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
